Xylosan
Overview
Description
1,5-Anhydroarabinofuranose is a chemical compound with the molecular formula C5H8O4 and a molecular weight of 132.11500 . It is also known by the name (1S,4S,5R,6R)-2,7-Dioxa-bicyclo [2.2.1]heptane-5,6-diol .
Molecular Structure Analysis
The molecular structure of 1,5-Anhydroarabinofuranose consists of 5 carbon atoms, 8 hydrogen atoms, and 4 oxygen atoms . The exact mass is 132.04200 .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,5-Anhydroarabinofuranose include a molecular weight of 132.11500 . The density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Glycemic Control Monitoring
1,5-Anhydroglucitol has been validated as a marker of short-term glycemic control. It competes with glucose for reabsorption in the kidneys, and its levels are rapidly depleted as blood glucose levels exceed the renal threshold, making it a precise indicator of glycemic excursions and fluctuations, offering complementary information to traditional markers like A1C (Dungan, 2008). Further, it has been applied in the clinical assessment of patients with specific forms of diabetes, such as Hepatocyte Nuclear Factor-1α Maturity-Onset Diabetes of the Young, showcasing its utility in differential diagnosis and monitoring of metabolic control (Skupień et al., 2008).
Biomarker for Hyperglycemic Excursions
Research has also focused on the role of 1,5-AG as a biomarker for hyperglycemic excursions associated with diabetic complications. Its structural similarity to glucose allows for insights into glucose metabolism through genetic studies, highlighting its potential beyond simple monitoring to a deeper understanding of metabolic processes (Li et al., 2017).
Biotechnological and Industrial Applications
Beyond medical applications, 1,5-Anhydroarabinofuranose and its derivatives have been explored for their biotechnological potential. Enzymes such as alpha-L-arabinofuranosidase, which catalyzes the cleavage of alpha-L-arabinose residues, have significant implications in the bioconversion of lignocellulosic biomass, contributing to the development of sustainable industrial processes and the valorization of agricultural waste (Poria et al., 2020).
Antibrowning Agents in Food Industry
Furthermore, the anhydrofructose pathway, which includes the conversion of glycogen and starch to 1,5-anhydro-D-fructose (a derivative of 1,5-Anhydroarabinofuranose), has been studied for its application in the food industry as an antibrowning agent. This application is particularly relevant for maintaining the quality and appearance of fruits, vegetables, and beverages (Yuan et al., 2005).
Enzyme Carbonic Anhydrase for CO2 Sequestration
Research into the development of CO2 scrubbers utilizing the enzyme carbonic anhydrase, where 1,5-Anhydroarabinofuranose could potentially play a role, illustrates the compound's relevance in environmental applications. This approach aims at reducing CO2 emissions, showcasing the versatility of 1,5-Anhydroarabinofuranose and its derivatives in contributing to environmental sustainability (Bond et al., 2001).
Safety and Hazards
Mechanism of Action
Target of Action
Xylosan, also known as 1,5-Anhydroarabinofuranose, is a molecule produced during the pyrolysis of hemicellulose found in wood . It is the dehydrated product of the 5-carbon xylose sugar monomer, a major component of hemicellulose
Mode of Action
It is known that this compound is involved in the process of regioselective and stereospecific β-arabinofuranosylation promoted by a boronic acid catalyst under mild conditions . This process is crucial for the efficient synthesis of biologically active natural glycosides .
Biochemical Pathways
It is known that this compound is a product of the pyrolysis of hemicellulose , which is a complex carbohydrate and a key component of the plant cell wall. The breakdown of hemicellulose and the subsequent formation of this compound could potentially impact various biochemical pathways related to carbohydrate metabolism.
Result of Action
Given its role in the synthesis of biologically active natural glycosides , it can be inferred that this compound may have a significant impact on various biological processes.
Action Environment
It is known that this compound is produced during the pyrolysis of hemicellulose , a process that involves the application of heat. This suggests that temperature could potentially influence the formation and action of this compound.
Biochemical Analysis
Biochemical Properties
Xylosan is a major component of lignocellulose and the second most abundant sugar present in nature . It plays a significant role in biochemical reactions, particularly in the bioconversion of xylose . The enzymes involved in this compound utilization include NAD±dependent xylose dehydrogenase (Xdh) and xylonolactonase (XylC) . These enzymes interact with this compound to facilitate its uptake and metabolism .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are largely related to its role in the bioconversion of xylose . It influences cell function by participating in the metabolic pathways that convert xylose into biofuels and chemicals . This includes impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound action involves its conversion into xylulose by different enzymes in various microorganisms . This process occurs via a highly dissociative concerted SNi mechanism . The enzymes involved in this process include xylose isomerase (XI), xylose reductase (XR), and xylitol dehydrogenase (XDH) .
Metabolic Pathways
This compound is involved in the metabolic pathways that convert xylose into biofuels and chemicals . This process involves the interaction of this compound with enzymes such as xylose isomerase and xylose reductase . The metabolic pathways of this compound could also impact metabolic flux or metabolite levels .
Properties
IUPAC Name |
(1R,4R,5R,6R)-2,7-dioxabicyclo[2.2.1]heptane-5,6-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c6-3-2-1-8-5(9-2)4(3)7/h2-7H,1H2/t2-,3+,4-,5-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJJPEGOLXZHDM-KKQCNMDGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O1)O2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H]([C@H]([C@H](O1)O2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401030107 | |
Record name | Xylosan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401030107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51246-91-4, 51246-94-7 | |
Record name | 1,5-Anhydro-β-D-xylofuranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51246-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Anhydroarabinofuranose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051246947 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Xylosan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051246914 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Xylosan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401030107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | XYLOSAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35V9MT8B2C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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